1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 151409-77-7
VCID: VC7066000
InChI: InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2
SMILES: C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O
Molecular Formula: C20H15NO
Molecular Weight: 285.346

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde

CAS No.: 151409-77-7

Cat. No.: VC7066000

Molecular Formula: C20H15NO

Molecular Weight: 285.346

* For research use only. Not for human or veterinary use.

1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde - 151409-77-7

Specification

CAS No. 151409-77-7
Molecular Formula C20H15NO
Molecular Weight 285.346
IUPAC Name 1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde
Standard InChI InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2
Standard InChI Key IJIPHJOFFJPRLX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O

Introduction

Chemical Identity and Molecular Characteristics

Basic Identifiers

1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is registered under CAS number 151409-77-7 and PubChem CID 1369377 . Its IUPAC name, 1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde, reflects the substitution pattern: a naphthalen-1-ylmethyl group attached to the nitrogen of the indole ring and an aldehyde functional group at the 3-position of the indole . The SMILES notation (C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O) and InChIKey (IJIPHJOFFJPRLX-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Structural Features

The molecule comprises two aromatic systems:

  • Indole core: A bicyclic structure with a pyrrole ring fused to a benzene ring.

  • Naphthalen-1-ylmethyl group: A methylene-linked naphthalene moiety at the indole’s 1-position.

  • Aldehyde group: A formyl (-CHO) substituent at the indole’s 3-position, introducing electrophilic reactivity .

The planar arrangement of the naphthalene and indole systems facilitates π-π stacking interactions, which may influence crystallization behavior and solubility in nonpolar solvents .

Synthesis and Preparation

Precursor Synthesis

The synthesis of indole-3-carbaldehyde, a key precursor, involves treating indole with dimethylformamide (DMF) and phosphoryl chloride (POCl3_3) under basic conditions (NaOH), followed by recrystallization in methanol. This Vilsmeier-Haack reaction selectively formylates the 3-position of the indole ring .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring alkylation occurs exclusively at the indole nitrogen.

  • Aldehyde Stability: Preventing oxidation or side reactions of the formyl group during synthesis .

Structural and Physicochemical Properties

Molecular Geometry

  • A dihedral angle of ~60° between the indole and naphthalene planes, minimizing steric hindrance.

  • The aldehyde group adopting a coplanar orientation with the indole ring to maximize conjugation .

Solubility and Stability

While experimental solubility data are lacking, the compound’s hydrophobicity (logP ≈ 4.2, estimated) suggests poor aqueous solubility and preferential dissolution in organic solvents like dichloromethane or dimethyl sulfoxide . The aldehyde group renders it susceptible to nucleophilic attack, necessitating storage under inert conditions.

Research Gaps and Future Directions

  • Biological profiling: No published studies on its toxicity, pharmacokinetics, or specific receptor interactions exist.

  • Synthetic scalability: Optimizing yields and purities for industrial-scale production.

  • Derivatization: Exploring Schiff base formation via the aldehyde group to generate novel analogs .

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